1-Acetyl-7-methylindole-2,3-dione

Description

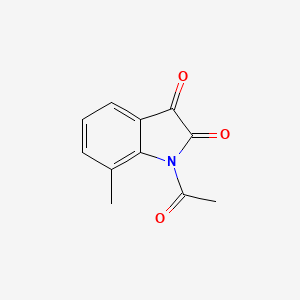

1-Acetyl-7-methylindole-2,3-dione is a heterocyclic compound featuring an indole core substituted with an acetyl group at the 1-position and a methyl group at the 7-position, alongside a diketone (dione) moiety at positions 2 and 2. Its synthesis involves a two-step (or one-pot) reaction starting from 1-acetyl-2,3-dihydroindole, enabling efficient preparation of 7-substituted derivatives, including the methyl variant .

Properties

IUPAC Name |

1-acetyl-7-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-4-3-5-8-9(6)12(7(2)13)11(15)10(8)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDRGZXHHJHSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-7-methylindole-2,3-dione can be synthesized through several synthetic routes. One common method involves the acylation of 7-methylindole-2,3-dione with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-7-methylindole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out in an acidic medium.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically yield reduced forms of the compound, such as 1-Acetyl-7-methylindole.

Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

1-Acetyl-7-methylindole-2,3-dione has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a precursor for the synthesis of other indole derivatives, which are valuable in organic synthesis.

Biology: Indole derivatives are known for their biological activities, and this compound has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Acetyl-7-methylindole-2,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

7-Substituted Indole-2,3-dione Derivatives

The target compound shares structural similarities with other 7-substituted indole-2,3-diones, such as 7-cyano, 7-nitro, and 7-phenyl derivatives. Key differences include:

- Synthetic Accessibility: The 7-methyl derivative is synthesized in high yields via a streamlined one-pot method, whereas electron-withdrawing groups (e.g., nitro, cyano) may require additional purification steps .

- Steric and Electronic Effects : The 7-methyl group introduces steric bulk without significantly altering electronic properties, unlike electron-deficient substituents (e.g., nitro), which enhance electrophilicity at the indole core.

Table 1: Comparison of 7-Substituted Indole-2,3-diones

| Substituent | Synthesis Method | Key Properties | Potential Applications |

|---|---|---|---|

| 7-Methyl | One-pot reaction | Moderate steric hindrance | Receptor modulation* |

| 7-Nitro | Two-step reaction | High electrophilicity | Enzyme inhibition |

| 7-Phenyl | Two-step reaction | Increased lipophilicity | Antimicrobial agents |

Core Structure Analogs: Piperazine-2,3-diones and Isoindoline-1,3-diones

- Piperazine-2,3-diones: Compounds like 3,6-bis(7′-methyl-3′-indolyl)-1,4-dimethylpiperazine-2,5-dione () exhibit a piperazine-dione core with indolyl substituents. These derivatives demonstrate enhanced lipophilicity (ClogP values >2.5) compared to unsubstituted piperazine, improving membrane permeability in anthelmintic applications .

- Isoindoline-1,3-diones : highlights 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione, which replaces the indole-dione core with an isoindoline-dione. This structural shift alters solubility and π-π stacking interactions, impacting binding to biological targets.

Table 2: Core Structure Comparison

*Based on receptor affinity trends in indole derivatives .

Functional Group Comparisons: Dione Moieties

The 2,3-dione group is a critical functional feature shared with compounds like butane-2,3-dione () and indoline-2,3-dione (). Key distinctions include:

- Reactivity : Butane-2,3-dione, a simple diketone, is volatile and used in food aroma profiling. In contrast, the conjugated dione in 1-acetyl-7-methylindole-2,3-dione participates in resonance stabilization, reducing electrophilicity and enhancing stability .

- Biological Selectivity : Indoline-2,3-dione derivatives exhibit high selectivity for sigma-2 receptors (Kis2 = 42 nM) due to the additional carbonyl group, whereas benzoxazolone analogs favor sigma-1 receptors. This highlights how dione positioning and substituents dictate receptor specificity .

Q & A

Q. How does this compound compare to halogenated analogs in reactivity and bioactivity?

- Methodology :

- Comparative Synthesis : Prepare 5-chloro or 6-iodo analogs via electrophilic substitution.

- Electrochemical Analysis : Cyclic voltammetry to compare redox potentials (halogens lower LUMO energy).

- Cytotoxicity Screening : MTT assays in cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.